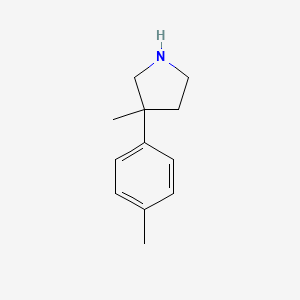

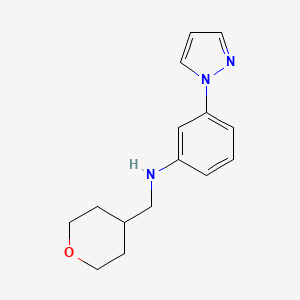

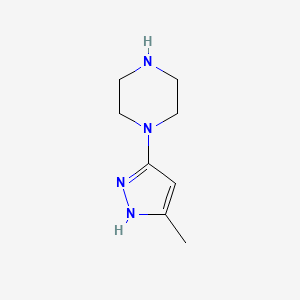

![molecular formula C24H30O2Si2 B1428217 [2-({4-[(2-Hydroxymethyl-phenyl)-dimethyl-silanyl]-phenyl}-dimethyl-silanyl)-phenyl]-methanol CAS No. 1266252-11-2](/img/structure/B1428217.png)

[2-({4-[(2-Hydroxymethyl-phenyl)-dimethyl-silanyl]-phenyl}-dimethyl-silanyl)-phenyl]-methanol

Overview

Description

“[2-({4-[(2-Hydroxymethyl-phenyl)-dimethyl-silanyl]-phenyl}-dimethyl-silanyl)-phenyl]-methanol” is a chemical compound with the molecular formula C24H30O2Si2 and a molecular weight of 406.7 g/mol1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis

No specific information on the molecular structure analysis of this compound was found.Chemical Reactions Analysis

I couldn’t find any specific chemical reactions involving this compound.Physical And Chemical Properties Analysis

I couldn’t find detailed information on the physical and chemical properties of this compound.Scientific Research Applications

Synthesis and Reactivity

Formation of Cyclic Activated Complexes : The solvolysis of silicon substituted 2-silylpyridines by alcohols, including methanol, exhibits the formation of cyclic activated complexes, involving crowding of phenyl groups. This indicates potential applications in synthesizing complex organic structures with specific configurations and bonds (Anderson & Webster, 1968).

Synthesis of Dioxolane Derivatives : The compound plays a role in the synthesis of dioxolane derivatives, such as the title compound synthesized and crystallized in the monoclinic system, indicating its utility in advanced organic synthesis and crystallography (Li, Wang, & Chen, 2001).

Intermediacy in Photochemistry and Pyrolysis : The compound is involved in the intermediacy of certain sila-compounds in photochemical and pyrolytic reactions, implying applications in photoreactive materials or pyrolytic processes (Tzeng, Fong, Soysa, & Weber, 1981).

Role in Tris Compounds Synthesis : Its involvement in synthesizing tris compounds, like Tris[2-(dimethylamino)phenyl]silane and -germane, highlights its application in preparing compounds with potential catalytic or electronic properties (Kawachi, Tanaka, & Tamao, 1997).

Chemical Properties and Reactions

Formation of Aryl Cations : The compound is instrumental in the photogeneration and reactivity of aryl cations, suggesting applications in creating intermediates for further chemical reactions (Protti, Fagnoni, Mella, & Albini, 2004).

Alkenylsilanes Synthesis and Cross-Coupling : The synthesis of highly stable alkenylsilanes using this compound and their application in cross-coupling reactions imply potential uses in organic synthesis, particularly in forming complex organic molecules with precise structural and stereochemical configurations (Nakao, Imanaka, Chen, Yada, & Hiyama, 2007).

Unique Product Formation in Photolysis : The compound's involvement in photolysis reactions, leading to unique product formation, suggests its utility in photochemistry, particularly in understanding reaction mechanisms and pathways (Prager & Smith, 1994).

Corrosion Inhibition in Steel : Research indicates the compound's potential application in corrosion inhibition, specifically in protecting steel in acidic environments. This property is valuable in industrial applications where corrosion resistance is crucial (Emregül & Hayvalı, 2006).

Safety And Hazards

No specific safety and hazard information for this compound was found.

Future Directions

I couldn’t find any information on the future directions or applications of this compound.

Please note that this is a very specific compound and detailed information might not be readily available. For more comprehensive information, you might want to consult specialized databases or reach out to experts in the field.

properties

IUPAC Name |

[2-[[4-[[2-(hydroxymethyl)phenyl]-dimethylsilyl]phenyl]-dimethylsilyl]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O2Si2/c1-27(2,23-11-7-5-9-19(23)17-25)21-13-15-22(16-14-21)28(3,4)24-12-8-6-10-20(24)18-26/h5-16,25-26H,17-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNROKBBEGLIRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=C(C=C1)[Si](C)(C)C2=CC=CC=C2CO)C3=CC=CC=C3CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-({4-[(2-Hydroxymethyl-phenyl)-dimethyl-silanyl]-phenyl}-dimethyl-silanyl)-phenyl]-methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

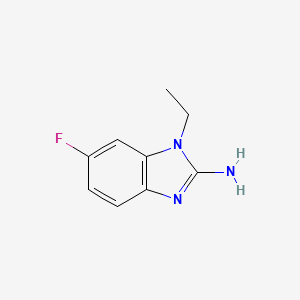

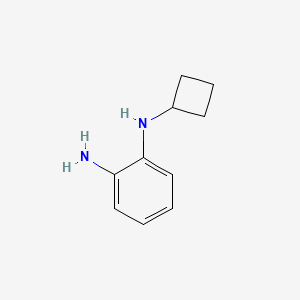

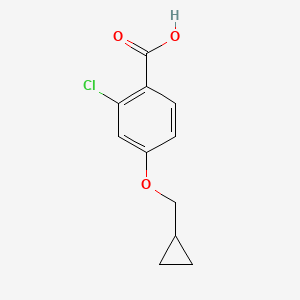

![Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]-](/img/structure/B1428145.png)

![[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanol](/img/structure/B1428155.png)